molecular formula C17H12N2OS B10844280 4-Imidazol-1-ylmethylthioxanthen-9-one

4-Imidazol-1-ylmethylthioxanthen-9-one

Cat. No. B10844280
M. Wt: 292.4 g/mol
InChI Key: QHPHZBRQVQYOFQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Imidazol-1-ylmethylthioxanthen-9-one typically involves the formation of the imidazole ring followed by its attachment to the thioxanthene core. One common method for synthesizing imidazoles is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Imidazol-1-ylmethylthioxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the thioxanthene core or the imidazole ring, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the imidazole ring or the thioxanthene core.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles .

Scientific Research Applications

4-Imidazol-1-ylmethylthioxanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazol-1-ylmethylthioxanthen-9-one involves its interaction with molecular targets through the imidazole ring. The nitrogen atoms in the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The thioxanthene core may also contribute to the compound’s activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

4-Imidazol-1-ylmethylthioxanthen-9-one can be compared to other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its combined imidazole and thioxanthene structure, which may offer distinct chemical and biological properties compared to other similar compounds.

properties

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

4-(imidazol-1-ylmethyl)thioxanthen-9-one

InChI

InChI=1S/C17H12N2OS/c20-16-13-5-1-2-7-15(13)21-17-12(4-3-6-14(16)17)10-19-9-8-18-11-19/h1-9,11H,10H2

InChI Key

QHPHZBRQVQYOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3S2)CN4C=CN=C4

Origin of Product

United States

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